molecular formula C17H13N3O2S B1262838 N'-benzoyl-2-phenyl-4-thiazolecarbohydrazide

N'-benzoyl-2-phenyl-4-thiazolecarbohydrazide

Cat. No. B1262838
M. Wt: 323.4 g/mol
InChI Key: XLICFXQMCFDWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-benzoyl-2-phenyl-4-thiazolecarbohydrazide is a member of benzoic acids.

Scientific Research Applications

1. Structural and Spectral Studies

Research involving thiosemicarbazides, including N'-benzoyl-2-phenyl-4-thiazolecarbohydrazide, has been conducted to understand their structural properties. Spectral and X-ray diffraction studies have been utilized to examine these compounds. For instance, research on related compounds like N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine shows significant insights into their crystal structure and hydrogen bonding patterns, which can be critical for understanding the properties of N'-benzoyl-2-phenyl-4-thiazolecarbohydrazide (Aparna et al., 2011).

2. Quantum Chemical Analysis

Quantum chemical calculations have been employed to predict the molecular properties of thiosemicarbazide derivatives. This includes investigations into the cyclization of thiosemicarbazide groups in compounds like 1-benzoyl-4-phenyl-3-thiosemicarbazide, which is closely related to N'-benzoyl-2-phenyl-4-thiazolecarbohydrazide. Such studies are pivotal for understanding the chemical behavior and potential applications of these compounds (Gautam et al., 2014).

3. Anticancer Activity

Some derivatives of N'-benzoyl-2-phenyl-4-thiazolecarbohydrazide have been designed and synthesized for evaluating their potential anticancer activities. For example, studies on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown promising results against various cancer cell lines. This suggests that N'-benzoyl-2-phenyl-4-thiazolecarbohydrazide and its derivatives might have significant applications in cancer research (Ravinaik et al., 2021).

4. Antimicrobial Properties

Research has also explored the antimicrobial properties of thiazolecarbohydrazide derivatives. Studies involving compounds like N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide have demonstrated potent activities against various bacteria and fungi, indicating the potential of N'-benzoyl-2-phenyl-4-thiazolecarbohydrazide in antimicrobial applications (Asegbeloyin et al., 2014).

5. Green Chemistry and Synthesis

The role of N'-benzoyl-2-phenyl-4-thiazolecarbohydrazide in green chemistry has been explored, particularly in the synthesis of related compounds. Studies on the ultrasonic synthesis of 1,3,4-thiadiazole derivatives emphasize the importance of environmentally friendly methods in producing these compounds, which could include N'-benzoyl-2-phenyl-4-thiazolecarbohydrazide (Shneshil, 2018).

properties

Product Name

N'-benzoyl-2-phenyl-4-thiazolecarbohydrazide

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

N'-benzoyl-2-phenyl-1,3-thiazole-4-carbohydrazide

InChI

InChI=1S/C17H13N3O2S/c21-15(12-7-3-1-4-8-12)19-20-16(22)14-11-23-17(18-14)13-9-5-2-6-10-13/h1-11H,(H,19,21)(H,20,22)

InChI Key

XLICFXQMCFDWPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-benzoyl-2-phenyl-4-thiazolecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-benzoyl-2-phenyl-4-thiazolecarbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-benzoyl-2-phenyl-4-thiazolecarbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-benzoyl-2-phenyl-4-thiazolecarbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-benzoyl-2-phenyl-4-thiazolecarbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-benzoyl-2-phenyl-4-thiazolecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.